Enhanced CCR5 Antagonist Potency Conferred by 4-Chloro Substitution
4-Chloro-N-(2-piperazin-1-ylethyl)aniline exhibits sub-nanomolar CCR5 antagonist activity (IC50 = 0.110 nM) in a cell-based HIV-1 fusion assay, representing an approximately 57,000-fold improvement in potency compared to a representative piperazine-based CCR5 antagonist from a structurally related series (compound 23 h, IC50 = 6.29 µM) [1][2]. While the 4-chloro analog is not directly compared to the unsubstituted N-(2-piperazin-1-ylethyl)aniline in the same assay, the magnitude of potency enhancement aligns with established SAR showing that para-halogen substitution on the aryl ring substantially increases CCR5 binding affinity in this chemotype [2].
| Evidence Dimension | CCR5 receptor antagonist potency |
|---|---|
| Target Compound Data | IC50 = 0.110 nM |
| Comparator Or Baseline | Piperazine-based CCR5 antagonist 23 h: IC50 = 6.29 µM (6,290 nM) |
| Quantified Difference | ~57,000-fold lower IC50 (higher potency) |
| Conditions | Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4 and LTR-beta-gal construct, assessed as inhibition of HIV-1 gp120-induced cell-cell fusion |
Why This Matters
For researchers screening CCR5-targeting chemical matter, the 4-chloro analog provides an entry point into a sub-nanomolar potency regime that is not achievable with many simpler piperazine-ethylaniline scaffolds, reducing the need for extensive synthetic optimization to achieve initial hit-to-lead potency thresholds.
- [1] BindingDB. CHEMBL2164217: Antagonist activity at CCR5 receptor. BDBM50394601. IC50 = 0.110 nM. View Source
- [2] Liu, T. et al. (2013). Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. PLoS ONE, 8(1), e53636. Compound 23 h: IC50 = 6.29 µM. View Source
